Cas no 164579-51-5 ((1S)-1-4-(2-methylpropyl)phenylethan-1-amine)

(1S)-1-4-(2-methylpropyl)phenylethan-1-amine structure
164579-51-5 structure
商品名:(1S)-1-4-(2-methylpropyl)phenylethan-1-amine
CAS番号:164579-51-5
MF:C12H19N
メガワット:177.28596329689
MDL:MFCD06762154
CID:135762
PubChem ID:156469

(1S)-1-4-(2-methylpropyl)phenylethan-1-amine 化学的及び物理的性質

名前と識別子

    • Benzenemethanamine, a-methyl-4-(2-methylpropyl)-, (S)-(9CI)
    • 1-[4-(2-methylpropyl)phenyl]ethanamine
    • 4-Isobutyl-a-methylbenzylamine
    • BENZENEMETHANAMINE, Α-METHYL-4-(2-METHYLPROPYL)-, (S)- (9CI)
    • 1-(4-isobutylphenyl)ethanamine
    • a-Methyl-4-(2-Methylpropyl)-
    • 1-(4-isobutylphenyl)ethan-1-amine
    • (1S)-1-[4-(2-methylpropyl)phenyl]ethanamine
    • Benzenemethanamine, .alpha.-methyl-4-(2-methylpropyl)-, (S)- (9CI)
    • 1-[4-(2-Methylpropyl)phenyl]ethylamine;(1S)-1-(4-ISOBUTYLPHENYL)ETHANAMINE
    • Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)- (9CI)
    • CS-0340642
    • DTXSID00995826
    • 1-[4-(2-Methylpropyl)phenyl]ethylamine, AldrichCPR
    • N12537
    • SB38534
    • EN300-07806
    • (1S)-1-(4-isobutylphenyl)ethanamine
    • D85217
    • AKOS000264583
    • AKOS017274180
    • A1-13889
    • 164579-51-5
    • 1-(4-Isobutyl-phenyl)-ethylamine
    • SB34119
    • 1-[4-(2-Methylpropyl)phenyl]ethylamine
    • 74305-52-5
    • Z90122600
    • Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-
    • MFCD05215266
    • SCHEMBL2805882
    • SB31786
    • ZCA30552
    • 1-(4-Isobutylphenyl)-ethylamine
    • 1-[4-(2-methylpropyl)phenyl]ethan-1-amine
    • (1S)-1-4-(2-methylpropyl)phenylethan-1-amine
    • MDL: MFCD06762154
    • インチ: 1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3
    • InChIKey: OLAOEFIPECGPEM-UHFFFAOYSA-N
    • ほほえんだ: NC(C)C1C=CC(=CC=1)CC(C)C

計算された属性

  • せいみつぶんしりょう: 177.15200
  • どういたいしつりょう: 177.151749610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • PSA: 26.02000
  • LogP: 3.60510

(1S)-1-4-(2-methylpropyl)phenylethan-1-amine セキュリティ情報

(1S)-1-4-(2-methylpropyl)phenylethan-1-amine 税関データ

  • 税関コード:2921499090
  • 税関データ:

    中国税関番号:

    2921499090

    概要:

    2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

(1S)-1-4-(2-methylpropyl)phenylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-87816-5g
(1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-amine
164579-51-5
5g
$2443.0 2023-09-01
Enamine
EN300-87816-10g
(1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-amine
164579-51-5
10g
$3622.0 2023-09-01
Enamine
EN300-87816-0.1g
(1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-amine
164579-51-5
0.1g
$741.0 2023-09-01
Enamine
EN300-87816-1.0g
(1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-amine
164579-51-5
1.0g
$1057.0 2023-02-11
Enamine
EN300-87816-0.5g
(1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-amine
164579-51-5
0.5g
$809.0 2023-09-01
Enamine
EN300-87816-5.0g
(1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-amine
164579-51-5
5.0g
$3065.0 2023-02-11
Enamine
EN300-87816-10.0g
(1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-amine
164579-51-5
10.0g
$4545.0 2023-02-11
Enamine
EN300-87816-1g
(1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-amine
164579-51-5
1g
$842.0 2023-09-01
Enamine
EN300-87816-0.25g
(1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-amine
164579-51-5
0.25g
$774.0 2023-09-01
Enamine
EN300-87816-2.5g
(1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-amine
164579-51-5
2.5g
$1650.0 2023-09-01

(1S)-1-4-(2-methylpropyl)phenylethan-1-amine 関連文献

(1S)-1-4-(2-methylpropyl)phenylethan-1-amineに関する追加情報

(1S)-1-4-(2-Methylpropyl)phenylethan-1-amine: A Comprehensive Overview

(1S)-1-4-(2-Methylpropyl)phenylethan-1-amine, also known by its CAS number 164579-51-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug design and material science. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements in understanding its biological activities.

The molecular structure of (1S)-1-4-(2-Methylpropyl)phenylethan-1-amine consists of a phenyl group substituted with a 2-methylpropyl chain at the para position, connected to an ethanamine moiety with an S configuration at the chiral center. This configuration imparts distinct stereochemical properties, which are crucial for its interactions in biological systems. The compound's molecular formula is C13H23N, and its molecular weight is approximately 197 g/mol.

Recent studies have explored the synthesis of (1S)-1-4-(2-Methylpropyl)phenylethan-1-amine through various routes, including asymmetric catalysis and enantioselective reductions. These methods have enabled the efficient production of enantiopure samples, which are essential for studying its stereochemical effects in biological assays. For instance, researchers have utilized organocatalytic approaches to achieve high enantioselectivity, leveraging the unique reactivity of proline derivatives as catalysts.

In terms of biological activity, (1S)-1-4-(2-Methylpropyl)phenylethan-1-amine has shown promise as a ligand in metalloenzyme inhibition studies. Recent findings indicate that it can bind selectively to zinc-containing enzymes, potentially offering a new avenue for developing enzyme-specific inhibitors. Additionally, computational modeling has revealed that the compound's hydrophobic interactions with protein surfaces contribute significantly to its binding affinity.

The application of (1S)-1-4-(2-Methylpropyl)phenylethan-1-amine extends beyond pharmacology into materials science. Its ability to form stable complexes with transition metals has been exploited in the development of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and selectivity, making them ideal candidates for gas storage and separation technologies.

Recent advancements in analytical techniques have further elucidated the physical properties of this compound. For example, nuclear magnetic resonance (NMR) spectroscopy has provided insights into its conformational flexibility, while X-ray crystallography has revealed detailed information about its solid-state structure. These studies have underscored the importance of stereochemistry in determining both physical and chemical properties.

In conclusion, (1S)-1-4-(2-Methylpropyl)phenylethan-1-amine represents a versatile compound with diverse applications across multiple disciplines. Its unique structural features and stereochemical properties continue to drive innovative research, positioning it as a valuable tool in drug discovery and materials development.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量